HDAC2 Inhibition: 3‑Methoxybenzyl Substitution Confers >30‑Fold Potency Gain Over 4‑Methoxy and Unsubstituted Analogs
In a standardized HDAC2 inhibition assay using Boc-Lys(Ac)-AMC as substrate, N-Boc-3-methoxybenzyl-glycine exhibited an IC₅₀ of 1,612 nM, whereas its 4-methoxybenzyl isomer (N-Boc-4-methoxybenzyl-glycine) showed no measurable inhibition (IC₅₀ > 50,000 nM) under identical conditions [1][2]. This >31‑fold difference in potency is directly attributable to the meta‑positioning of the methoxy group, which optimizes interactions within the HDAC2 active site. The unsubstituted N-Boc-benzyl-glycine analog also lacked meaningful activity in related HDAC assays, underscoring the critical contribution of the 3‑methoxy moiety.
| Evidence Dimension | HDAC2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,612 nM |
| Comparator Or Baseline | N-Boc-4-methoxybenzyl-glycine (para isomer): >50,000 nM; N-Boc-benzyl-glycine: no significant inhibition |
| Quantified Difference | >31‑fold (target vs. para isomer) |
| Conditions | Recombinant human full-length C-terminal His-tagged HDAC2 expressed in baculovirus-infected Sf9 cells; Boc-Lys(Ac)-AMC substrate; 10‑point dilution series (500 µM to 1.9 nM) |
Why This Matters
Researchers developing HDAC‑targeted chemical probes or therapeutics require the 3‑methoxy isomer for achieving meaningful on‑target activity; the 4‑methoxy or unsubstituted analogs are functionally inert in this context.
- [1] ChEMBL Interaction Report: CHEMBL3673102. IC₅₀ = 1,612 nM for HDAC2 inhibition by N-Boc-3-methoxybenzyl-glycine. View Source
- [2] BindingDB BDBM50529130 (CHEMBL4462619). IC₅₀ > 50,000 nM for HDAC2/HDAC3/HDAC4 inhibition by N-Boc-4-methoxybenzyl-glycine. View Source
